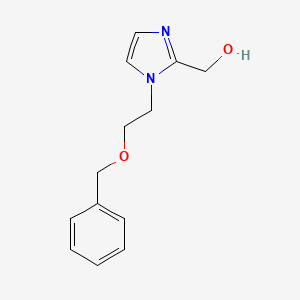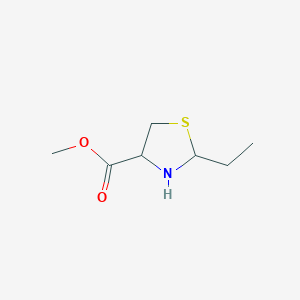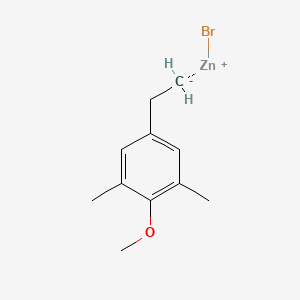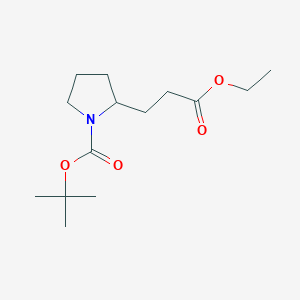
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: is an organic compound that features both an imidazole ring and a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol typically involves the reaction of benzyloxyethyl halides with imidazole derivatives under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products
Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its imidazole moiety.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol is primarily related to its ability to interact with biological targets through its imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in biological systems . This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .
Comparación Con Compuestos Similares
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: can be compared with other imidazole derivatives such as:
- (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)ethanol
- (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)propane
- (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)butane
These compounds share similar structural features but differ in the length of the alkyl chain attached to the imidazole ring. The uniqueness of This compound lies in its specific combination of the benzyloxy group and the imidazole ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
[1-(2-phenylmethoxyethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c16-10-13-14-6-7-15(13)8-9-17-11-12-4-2-1-3-5-12/h1-7,16H,8-11H2 |
Clave InChI |
IUHLKLXCTVBJMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCN2C=CN=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)











![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)

